(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylpiperazine moiety, and an ethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-phenylpiperazine with an appropriate thiazolidinone precursor. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Medicine: Research suggests it may have therapeutic potential in treating certain diseases, such as cancer and neurological disorders.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of microbial enzymes, resulting in antimicrobial activity. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: shares structural similarities with other thiazolidinone derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential biological activities. The presence of the phenylpiperazine moiety, in particular, may contribute to its distinct pharmacological properties compared to other thiazolidinone derivatives.
Properties
Molecular Formula |
C16H19N3OS2 |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H19N3OS2/c1-2-19-15(20)14(22-16(19)21)12-17-8-10-18(11-9-17)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3/b14-12+ |
InChI Key |
CJPSKIOUQFGRPD-WYMLVPIESA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\N2CCN(CC2)C3=CC=CC=C3)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)SC1=S |
Origin of Product |
United States |
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